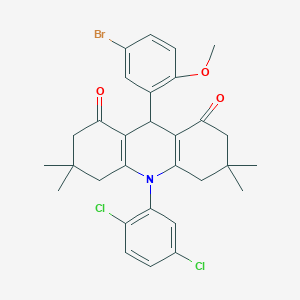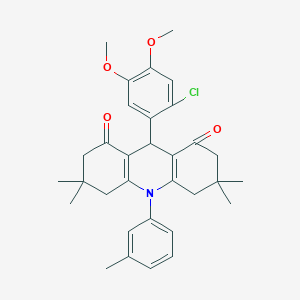![molecular formula C10H9NOS3 B307541 2-(methylsulfanyl)-4-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B307541.png)
2-(methylsulfanyl)-4-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylsulfanyl)-4-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and industrial processes .
Vorbereitungsmethoden
The synthesis of 2-(methylsulfanyl)-4-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with 2-(methylthio)-1,3-thiazol-5(4H)-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-(methylsulfanyl)-4-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Wissenschaftliche Forschungsanwendungen
2-(methylsulfanyl)-4-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Industrial Applications: The compound is used in the synthesis of dyes, biocides, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of 2-(methylsulfanyl)-4-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of pathogens, leading to cell lysis and death. In neuroprotective applications, the compound may act by modulating neurotransmitter levels and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
2-(methylsulfanyl)-4-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one can be compared with other thiazole derivatives such as:
Sulfathiazole: Known for its antimicrobial properties, sulfathiazole is widely used in the treatment of bacterial infections.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives.
Eigenschaften
Molekularformel |
C10H9NOS3 |
|---|---|
Molekulargewicht |
255.4 g/mol |
IUPAC-Name |
(4Z)-2-methylsulfanyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-5-one |
InChI |
InChI=1S/C10H9NOS3/c1-6-3-4-7(14-6)5-8-9(12)15-10(11-8)13-2/h3-5H,1-2H3/b8-5- |
InChI-Schlüssel |
UFWPFWLRSPGECK-YVMONPNESA-N |
Isomerische SMILES |
CC1=CC=C(S1)/C=C\2/C(=O)SC(=N2)SC |
SMILES |
CC1=CC=C(S1)C=C2C(=O)SC(=N2)SC |
Kanonische SMILES |
CC1=CC=C(S1)C=C2C(=O)SC(=N2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{7-Acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2-ethoxyphenyl acetate](/img/structure/B307458.png)
![10-(4-bromophenyl)-9-[3-ethoxy-4-(2-propynyloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B307462.png)

![{4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-2-bromo-6-ethoxyphenoxy}acetonitrile](/img/structure/B307464.png)

![1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B307468.png)

![ethyl 4-{5-[(2-[(2-chlorobenzyl)sulfanyl]-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B307471.png)
![3-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B307473.png)
![2-[(2-chlorobenzyl)sulfanyl]-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-thiazol-5(4H)-one](/img/structure/B307474.png)
![3-[(2H-1,3-BENZODIOXOL-5-YL)(1,2-DIMETHYL-1H-INDOL-3-YL)METHYL]-1,2-DIMETHYL-1H-INDOLE](/img/structure/B307477.png)
![3-[(1,2-dimethyl-1H-indol-3-yl)(2-ethoxy-1-naphthyl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B307478.png)
![3-[(3,5-dibromo-2-methoxyphenyl)(1-methyl-1H-indol-3-yl)methyl]-1-methyl-1H-indole](/img/structure/B307479.png)
![4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline](/img/structure/B307480.png)
